ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE
Overview
Description
ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE: is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the chromen-2-one core, followed by the introduction of the carbamoyl and methoxy groups. The final step involves the esterification of the propanoic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- ETHYL 3-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANOATE
- This compound
Uniqueness: The unique combination of functional groups in this compound sets it apart from other similar compounds. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research.
Properties
IUPAC Name |
ethyl 3-[7-[2-(3,5-dimethylanilino)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c1-6-31-24(29)10-8-21-17(4)20-7-9-22(18(5)25(20)33-26(21)30)32-14-23(28)27-19-12-15(2)11-16(3)13-19/h7,9,11-13H,6,8,10,14H2,1-5H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAWAYJBTOVGAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)C)C)C)OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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